molecular formula C16H23NO4 B13510959 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid

Cat. No.: B13510959
M. Wt: 293.36 g/mol
InChI Key: MRNPGBSNXHWLFB-UHFFFAOYSA-N
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Description

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Mechanism of Action

The mechanism by which 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid exerts its effects involves the stabilization of the amine group through the Boc protecting group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This allows for selective protection and deprotection of amine functionalities during synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group and a butanoic acid moiety. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-11-13(10-14(18)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

MRNPGBSNXHWLFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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